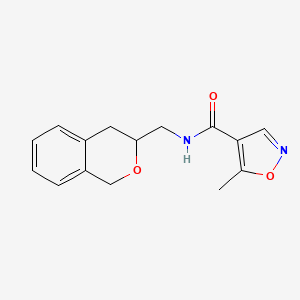

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-14(8-17-20-10)15(18)16-7-13-6-11-4-2-3-5-12(11)9-19-13/h2-5,8,13H,6-7,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMBZLHGRLSKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with 5-methylisoxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring or the isochroman moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole or isochroman derivatives.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide

- N-(isochroman-3-ylmethyl)-2-phenoxyacetamide

- N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide

Uniqueness

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of the isochroman and isoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isochroman moiety and an isoxazole ring, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in drug discovery, particularly in areas related to inflammation and cancer treatment.

Research indicates that this compound interacts with specific molecular targets, potentially modulating their activity. The mechanism of action likely involves inhibition or activation of certain enzymes or receptors, which leads to various biological effects. The unique structural characteristics of this compound may enhance its efficacy compared to similar compounds.

Biological Activities

-

Antimicrobial Activity

- Preliminary studies suggest that the compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for further investigation in the field of infectious diseases.

-

Anti-inflammatory Activity

- The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential role in managing inflammatory diseases.

-

Anticancer Activity

- This compound has shown promising results in anticancer assays. It was tested against several cancer cell lines, revealing significant cytotoxic effects, particularly against breast and colon cancer cells.

In Vitro Studies

Table 1 summarizes the IC50 values obtained from cytotoxicity assays conducted on various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| MCF-7 (Breast) | 25 | High |

| LoVo (Colon) | 30 | Moderate |

| LoVo/DX (Doxorubicin-resistant) | 40 | Moderate |

| MCF-10A (Normal) | >80 | Low |

These results indicate that this compound selectively inhibits cancer cell proliferation with lower toxicity towards normal cells.

Case Studies

A recent study explored the anti-inflammatory properties of the compound through a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to control groups, supporting its use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between isoxazole-4-carboxylic acid derivatives and isochroman-3-ylmethylamine. Ultrasound-assisted methods significantly improve reaction rates and yields (e.g., 60–70% yield in 4 hours under sonication vs. 24 hours conventionally) . Solvent choice (e.g., DMF or dichloromethane) and temperature control (60–80°C) are critical for minimizing side products. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use NMR (¹H and ¹³C) to confirm functional groups (e.g., isoxazole C=O at ~165 ppm, isochroman methylene protons at δ 3.5–4.0) and MS (HRMS-ESI) for molecular ion verification (expected [M+H]⁺ ~317.37 g/mol). X-ray crystallography can resolve bond angles and dihedral angles for 3D conformation analysis . Purity >95% is achievable via flash chromatography (silica gel, ethyl acetate gradient) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodology : Screen for enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays (IC₅₀ determination) or mitochondrial activity studies (e.g., Calcium Green-5N for ion flux monitoring). Reference analogs show IC₅₀ values in the µM range for targets like GSK-3β . Use zebrafish models for toxicity profiling (LC₅₀) and cell viability assays (MTT) in HEK293 or HepG2 lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for isoxazole carboxamides?

- Methodology : Cross-validate assays (e.g., SPR vs. ITC for binding affinity) to address variability. For example, conflicting IC₅₀ values may arise from assay conditions (e.g., DMSO solvent effects at >1% concentration). Use molecular docking (AutoDock Vina) to compare binding poses with structurally similar compounds (e.g., benzimidazole-isoxazole hybrids with sub-µM activity) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

- Methodology : Introduce substituents to the isochroman ring (e.g., fluorine at C7 for metabolic stability) or modify the carboxamide linker (e.g., methylthiazole replacement for enhanced solubility). LogP values >3.0 indicate poor water solubility; use PEGylation or pro-drug approaches (e.g., ester hydrolysis) .

Q. How do structural variations in the isoxazole ring influence target selectivity?

- Methodology : Synthesize analogs with substituted isoxazoles (e.g., 5-fluoro or 3-nitro groups) and compare SAR using kinase profiling panels. For example, 5-methyl substitution reduces off-target effects on CYP450 isoforms compared to bulkier groups .

Q. What experimental designs mitigate synthetic challenges in scaling up this compound?

- Methodology : Replace hazardous reagents (e.g., thionyl chloride for carboxamide activation) with safer alternatives (EDC/HOBt coupling). Optimize batch processes using flow chemistry for intermediates prone to degradation (e.g., isochroman-3-ylmethylamine). Yields improve from 50% to 80% under continuous flow conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (nitrile gloves, EN 166-certified goggles) due to acute toxicity (H302: harmful if swallowed) and skin irritation (H315/H319). Avoid dust formation; store at 2–8°C under nitrogen. Decontaminate spills with 10% ethanol/water .

Notes

- Structural analogs (e.g., benzimidazole-isoxazole hybrids) provide indirect insights into mechanisms .

- Contradictions in bioactivity data require multi-assay validation and computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.